Mangoral

MRI Contrast Agents Liver Metastases Comparative Efficacy

Mangoral is an oral manganese-based MRI contrast agent (manganese chloride tetrahydrate, 800 mg) with L-alanine and vitamin D3, for hepatobiliary imaging in patients with severely impaired renal function (eGFR <30 mL/min/1.73 m²) where gadolinium agents are contraindicated due to nephrogenic systemic fibrosis risk. FDA PDUFA decision expected 3 July 2026. Enables simplified outpatient workflow: patient self-administration 2-4 hours pre-scan, eliminating IV access and nursing support.

Molecular Formula Cl2H8MnO4
Molecular Weight 197.90 g/mol
Cat. No. B7884963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMangoral
Molecular FormulaCl2H8MnO4
Molecular Weight197.90 g/mol
Structural Identifiers
SMILESO.O.O.O.[Cl-].[Cl-].[Mn+2]
InChIInChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
InChIKeyCNFDGXZLMLFIJV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mangoral (Manganese Chloride Tetrahydrate) for MRI: A Procurement-Focused Baseline Overview


Mangoral (manganese chloride tetrahydrate), also referred to as Orviglance® and CMC-001, is a first-in-class oral manganese-based contrast agent (MBCA) developed for liver magnetic resonance imaging (MRI) in adults with severely impaired kidney function [1]. It is composed of 800 mg manganese chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3 per oral dose, designed to provide hepatobiliary-specific enhancement without the use of gadolinium [2]. The agent has been granted Orphan Drug Designation by the FDA for this specific patient population, where gadolinium-based contrast agents (GBCAs) are contraindicated or pose a significant risk of nephrogenic systemic fibrosis (NSF) [1].

Why Mangoral Cannot Be Substituted with Generic Gadolinium-Based or Other Manganese Contrast Agents


Generic substitution of Mangoral with alternative contrast agents is not clinically feasible due to three fundamental differentiators: (1) Route of administration: Mangoral is the only oral liver-specific contrast agent in late-stage development, whereas all other hepatobiliary agents (e.g., gadoxetate disodium, gadobenate dimeglumine, mangafodipir) require intravenous (IV) administration [1]; (2) Target population exclusivity: Mangoral is specifically developed for patients with severe renal impairment (eGFR <30 mL/min/1.73 m²), a population for which all GBCAs carry FDA black box warnings and are contraindicated due to NSF risk, and where the IV manganese agent mangafodipir (Teslascan) was withdrawn from major markets [2]; (3) Mechanistic differentiation: Mangoral leverages oral manganese absorption via the portal vein with first-pass hepatic extraction, achieving liver-specific enhancement without systemic gadolinium exposure or the need for chelation that characterizes IV manganese agents [3].

Mangoral: Quantified Differentiation in Liver Lesion Detection, Safety, and Clinical Workflow


Mangoral Matches Gadobenate Dimeglumine for Lesion Detection in Head-to-Head Crossover Trial

In a Phase II randomized crossover study of 20 patients with colorectal cancer liver metastases, Mangoral (oral manganese chloride tetrahydrate) demonstrated statistically non-inferior lesion detection compared to IV gadobenate dimeglumine. Three independent blinded readers found no significant differences in any visualization parameter between the two agents [1].

MRI Contrast Agents Liver Metastases Comparative Efficacy

Mangoral Superior to Unenhanced MRI for Lesion Border Delineation in Phase III SPARKLE Trial

In the pivotal Phase III SPARKLE study (NCT04119843) enrolling 87 patients with severe renal impairment (eGFR <30 mL/min/1.73 m²), Mangoral significantly improved lesion visualization compared to unenhanced MRI. Three independent blinded readers assessed border delineation (BD) and lesion contrast (LC) on a 1–4 scale [1].

Liver MRI Renal Impairment Diagnostic Efficacy

Mangoral Eliminates Nephrogenic Systemic Fibrosis Risk in Severe Renal Impairment

All FDA-approved GBCAs carry black box warnings for NSF risk in patients with severe renal impairment. Mangoral, as a manganese-based agent without gadolinium, fundamentally avoids this risk mechanism [1]. Clinical data from 201 adults across 8 studies, including the SPARKLE trial in patients with eGFR <30 mL/min/1.73 m², demonstrate a favorable safety profile with no reported cases of NSF [2].

Contrast Agent Safety Nephrogenic Systemic Fibrosis Renal Impairment

Mangoral Detects Smaller Lesions: 2 mm Reduction in Minimum Detectable Lesion Size

Secondary endpoint analysis from the Phase III SPARKLE trial revealed that Mangoral-enhanced MRI enabled detection of significantly smaller lesions compared to unenhanced MRI. Across all three independent readers, the mean size of the smallest detected lesion was 2 mm smaller with Mangoral than with unenhanced MRI [1].

Lesion Detection Liver Metastases Diagnostic Sensitivity

Mangoral: High-Value Application Scenarios for Clinical and Industrial Procurement


Contrast-Enhanced Liver MRI in Patients with Severe Renal Impairment (eGFR <30 mL/min/1.73 m²)

Mangoral is specifically indicated for patients with severely reduced kidney function who require liver MRI for known or suspected focal liver lesions. In this population, GBCAs are contraindicated due to NSF risk, and unenhanced MRI is the current standard of care. Phase III data demonstrate that Mangoral improves lesion visualization from median scores of 2.1–3.0 (unenhanced) to 3.0–4.0 (Mangoral-enhanced) on a 4-point scale (p<0.001) [1]. Procurement of Mangoral directly addresses an unmet medical need in a population estimated at 2–3 million U.S. patients.

Detection and Characterization of Small (<1 cm) Colorectal Cancer Liver Metastases

Phase II crossover data in 20 patients with colorectal cancer liver metastases demonstrate that Mangoral-enhanced MRI detects 0.4–0.8 additional lesions per patient compared to unenhanced MRI, with particular benefit for small lesions (<1 cm) where detection improved from 2–6 to 3–12 lesions [2]. Furthermore, Phase III data show a 2 mm reduction in minimum detectable lesion size with Mangoral [1]. For surgical planning in metastatic colorectal cancer, improved detection of small lesions directly impacts resectability assessment and patient outcomes.

Outpatient Liver MRI with Oral Contrast: Streamlined Workflow and Reduced Healthcare Resource Utilization

Mangoral's oral administration eliminates the need for IV access, nursing support for contrast injection, and post-injection monitoring required for GBCAs. A food effect study demonstrated that a light meal within 30 minutes prior to administration does not impair liver enhancement compared to fasting [3]. This evidence supports a simplified outpatient workflow where patients self-administer the oral contrast agent 2–4 hours before imaging, reducing procedure time and staff resource requirements compared to IV contrast protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mangoral

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.